Heptacridine fumarate
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Overview
Description
Heptacridine fumarate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. It is a derivative of acridine, a heterocyclic organic compound, and is combined with fumaric acid to form the fumarate salt. This compound is known for its stability and bioactive properties, making it a subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptacridine fumarate typically involves the reaction of heptacridine with fumaric acid under controlled conditions. The process begins with the preparation of heptacridine through a series of organic reactions, including cyclization and functional group modifications. The final step involves the formation of the fumarate salt by reacting heptacridine with fumaric acid in a suitable solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Heptacridine fumarate undergoes various chemical reactions, including:
Oxidation: Heptacridine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert heptacridine to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine quinones, while reduction can produce dihydroacridines. Substitution reactions result in a variety of functionalized acridine derivatives.
Scientific Research Applications
Heptacridine fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s bioactive properties make it useful in studying cellular processes and interactions.
Medicine: this compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of heptacridine fumarate involves its interaction with biological molecules, particularly nucleic acids and proteins. It can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Heptacridine fumarate can be compared with other acridine derivatives and fumarate salts:
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in nucleic acid staining.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Dimethyl Fumarate: A fumarate salt used in the treatment of multiple sclerosis and psoriasis.
Uniqueness: this compound stands out due to its specific combination of acridine and fumaric acid, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
114076-85-6 |
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Molecular Formula |
C24H32N2O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H28N2.C4H4O4/c1-2-3-4-5-10-15-21-20-16-11-6-8-13-18(16)22-19-14-9-7-12-17(19)20;5-3(6)1-2-4(7)8/h6,8,11,13H,2-5,7,9-10,12,14-15H2,1H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CRUDIYCJIZUAPW-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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